6-fluoro-[1,1'-biphenyl]-3-amine hydrochloride
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Overview
Description
6-fluoro-[1,1’-biphenyl]-3-amine hydrochloride is a chemical compound that belongs to the class of fluorinated biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position of the biphenyl structure and an amine group at the 3rd position, which is further converted to its hydrochloride salt form. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-[1,1’-biphenyl]-3-amine hydrochloride typically involves the following steps:
Halogenation: Introduction of a fluorine atom into the biphenyl structure. This can be achieved through electrophilic aromatic substitution using fluorinating agents such as N-fluorobenzenesulfonimide.
Amination: Introduction of the amine group at the 3rd position. This can be done through nucleophilic aromatic substitution using ammonia or amines under suitable conditions.
Salt Formation: Conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of 6-fluoro-[1,1’-biphenyl]-3-amine hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-[1,1’-biphenyl]-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
6-fluoro-[1,1’-biphenyl]-3-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 6-fluoro-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-2-(2’-fluoro-1,1’-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt: Another fluorinated biphenyl derivative with anticancer properties.
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: A compound with antibacterial activity.
Uniqueness
6-fluoro-[1,1’-biphenyl]-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and amine groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
2624135-77-7 |
---|---|
Molecular Formula |
C12H11ClFN |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
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